Cas no 832142-14-0 (Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-)
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
- 2-(1-(Methylsulfonyloxy)cyclopropyl)acetic acid
- 2-(1-methylsulfonyloxycyclopropyl)acetic acid
- 2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid
- 1-[(Methylsulfonyl)oxy]cyclopropaneacetic acid (ACI)
- 2-(1′-Mesyloxycyclopropyl)acetic acid
- 2-[1-(Methanesulfonyloxy)cyclopropyl]acetic acid
- C6H10O5S
- JBTKTZMLGKJGPH-UHFFFAOYSA-N
- CS-0181573
- 2-(1-((Methylsulfonyl)oxy)cyclopropyl)aceticacid
- SCHEMBL3016422
- MFCD20645455
- BS-17708
- 832142-14-0
- DTXSID30473501
- AKOS030592495
- [1-(METHANESULFONYLOXY)CYCLOPROPYL]ACETIC ACID
- C76660
-
- MDL: MFCD20645455
- Inchi: 1S/C6H10O5S/c1-12(9,10)11-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
- InChI Key: JBTKTZMLGKJGPH-UHFFFAOYSA-N
- SMILES: O=C(CC1(CC1)OS(C)(=O)=O)O
Computed Properties
- Exact Mass: 194.02489459g/mol
- Monoisotopic Mass: 194.02489459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 89Ų
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD713696)
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX890-250mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 97% | 250mg |
4038CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX890-100mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 97% | 100mg |
1887CNY | 2021-05-07 | |
| Chemenu | CM255214-1g |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 95+% | 1g |
$842 | 2021-08-04 | |
| Ambeed | A140040-100mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 97% | 100mg |
$39.0 | 2025-04-16 | |
| Ambeed | A140040-250mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 97% | 250mg |
$76.0 | 2025-04-16 | |
| Chemenu | CM255214-1g |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid |
832142-14-0 | 95+% | 1g |
$842 | 2023-02-17 | |
| abcr | AB528808-250 mg |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid; . |
832142-14-0 | 250MG |
€324.80 | 2023-04-17 | ||
| abcr | AB528808-1 g |
2-(1-((Methylsulfonyl)oxy)cyclopropyl)acetic acid; . |
832142-14-0 | 1g |
€782.20 | 2023-02-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX890-50mg |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 97% | 50mg |
112.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KX890-1g |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- |
832142-14-0 | 97% | 1g |
572.0CNY | 2021-07-14 |
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
Production Method 5
2.1 Reagents: Pyridine , Water Solvents: Dichloromethane
2.2 Solvents: Tetrahydrofuran
Production Method 6
1.2 Solvents: Diethyl ether ; 20 min, 0 °C; 40 min, 0 °C
1.3 Reagents: Sulfuric acid , Water Solvents: Water ; 0 °C
2.1 Reagents: Pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 18 h, 0 °C → rt
3.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
Production Method 7
2.1 Solvents: Diethyl ether
3.1 Reagents: Pyridine , Water Solvents: Dichloromethane
3.2 Solvents: Tetrahydrofuran
Production Method 8
1.2 Solvents: Tetrahydrofuran
Production Method 9
1.2 Reagents: Water
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
Production Method 10
1.2 30 min, rt; 18 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
1.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
Production Method 11
1.2 30 min, rt; 4 h, 20 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
Production Method 12
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 4 h, 0 °C
1.4 Reagents: Water
1.5 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
Production Method 13
Production Method 14
1.2 Solvents: Diethyl ether ; 60 min, 0 °C; 18 h, 20 °C
1.3 Reagents: Water Solvents: Diethyl ether ; 0 °C
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 4 h, 20 °C
2.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 0 °C; 8 h, 20 °C
Production Method 15
2.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium dioxide Solvents: Carbon tetrachloride , Acetonitrile , Water ; rt; 22 h, 40 °C
Production Method 16
1.2 Solvents: Diethyl ether ; 0 °C; 18 h, 25 °C
1.3 Reagents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
2.2 30 min, rt; 18 h, 20 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
2.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
Production Method 17
1.2 Reagents: Water ; 0 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 4 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: tert-Butyl methyl ether , Water ; 0 °C; 16 h, rt
Production Method 18
2.1 Reagents: Pyridine Solvents: Dichloromethane
3.1 Reagents: Periodic acid (H5IO6) , Ruthenium oxide (RuO2), monohydrate Solvents: Acetonitrile , Water
Production Method 19
1.2 Solvents: Methanol ; 20 °C
1.3 Reagents: Oxygen ; 1 atm, 20 °C; 48 h, 1 atm, 50 °C; 50 °C → rt
2.1 Catalysts: Titanium isopropoxide Solvents: Diethyl ether ; 0 °C
2.2 Solvents: Diethyl ether ; 0 °C; 18 h, 25 °C
2.3 Reagents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
3.2 30 min, rt; 18 h, 20 °C
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 0 °C; 30 min, 0 °C
3.4 Reagents: Hydrogen peroxide Solvents: Water ; 20 °C; 8 h, 60 °C
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- ethyl 3,3-diethoxypropanoate
- Cyclopropanol, 1-(phenylmethyl)-, 1-methanesulfonate
- 1-(2,2-diethoxyethyl)cyclopropan-1-ol
- methyl 3,3-dimethoxypropanoate
- Cyclopropanol, 1-(2,2-diethoxyethyl)-, 1-methanesulfonate
- Cyclopropanol, 1-(2,2-dimethoxyethyl)-, 1-methanesulfonate
- 1-Benzylcyclopropan-1-ol
- 1-(2,2-dimethoxyethyl)cyclopropan-1-ol
- Methyl phenylacetate
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Preparation Products
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Suppliers
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- (CAS No. 832142-14-0): A Comprehensive Overview
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, identified by its CAS number 832142-14-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopropane ring and a functional group that includes a methylsulfonyloxy moiety, has garnered attention for its potential applications in drug development and as an intermediate in synthetic pathways.
The unique structural features of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- make it a versatile building block in medicinal chemistry. The cyclopropane ring, known for its strain and reactivity, introduces a high degree of flexibility and potential for further functionalization. This characteristic is particularly valuable in the design of novel therapeutic agents where precise molecular interactions are crucial.
The presence of the methylsulfonyl group enhances the compound's electronic properties, making it a suitable candidate for further derivatization. This group is often employed in pharmaceuticals to improve solubility, metabolic stability, and binding affinity to biological targets. The combination of these features positions Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- as a promising candidate for various applications in drug discovery and synthesis.
In recent years, there has been growing interest in the development of compounds containing cyclopropane moieties due to their unique biological activities. Studies have shown that cyclopropanes can modulate enzyme activity and interact with biological receptors in ways that are distinct from other cyclic structures. This has led to investigations into their potential as pharmacophores in the design of new drugs.
Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- has been explored in several research contexts. One notable area is its use as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The methylsulfonyl group has been particularly highlighted for its ability to enhance the pharmacological profile of derived molecules.
Recent advancements in synthetic methodologies have further expanded the utility of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-. New techniques have enabled more efficient and scalable production of this compound, facilitating its incorporation into complex synthetic schemes. These improvements have opened up new avenues for drug discovery and have allowed researchers to explore more diverse chemical space.
The compound's potential extends beyond pharmaceutical applications. It has also been investigated as a key intermediate in materials science and polymer chemistry. The cyclopropane ring's reactivity makes it a valuable component in the development of novel polymers with tailored properties. These materials could find applications in various industries, including electronics and biomedicine.
The chemical synthesis of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- involves multiple steps that require precise control over reaction conditions. Advanced catalytic systems have been developed to facilitate these transformations while maintaining high yields and purity. These innovations highlight the compound's importance as a synthetic intermediate and underscore the ongoing efforts to optimize its production.
Evaluation of the compound's pharmacological properties has revealed several promising avenues for therapeutic intervention. Preclinical studies have demonstrated that derivatives of this compound exhibit significant biological activity across various disease models. These findings have prompted further investigation into its potential as a lead compound for drug development.
The safety profile of Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- is another critical aspect that has been thoroughly examined. Extensive toxicological studies have been conducted to assess its potential effects on living systems. These studies have provided valuable insights into its metabolic pathways and interactions with biological targets, contributing to a comprehensive understanding of its safety profile.
The integration of computational methods into the study of this compound has accelerated the discovery process. Molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets. This approach has allowed researchers to design more effective molecules with higher precision.
The future prospects for Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]- are vast and exciting. Continued research is expected to uncover new applications and expand its role in pharmaceutical and materials science industries. As synthetic methodologies evolve and our understanding of biological systems deepens, this compound is poised to play an increasingly significant role in scientific innovation.
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